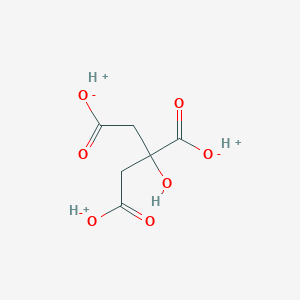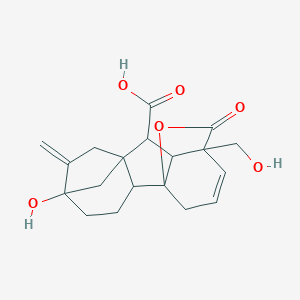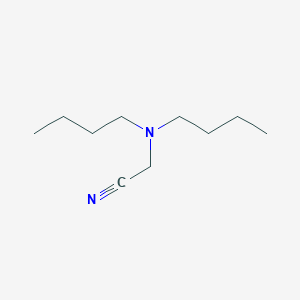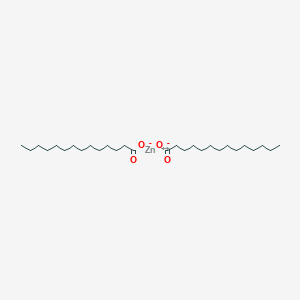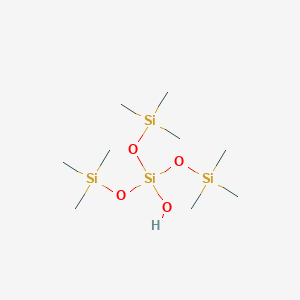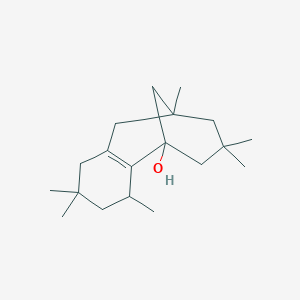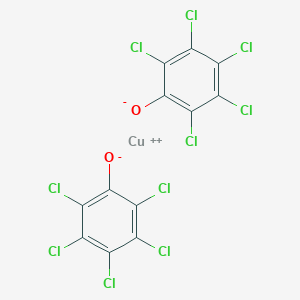
Copper pentachlorophenate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Copper pentachlorophenate (CPC) is a chemical compound that has been widely used in various industries, including wood preservation, agriculture, and textile manufacturing. CPC is a potent fungicide and bactericide that is effective against a broad spectrum of microorganisms.
Wirkmechanismus
Copper pentachlorophenate acts by disrupting the cell membrane of microorganisms. It binds to the cell wall and causes leakage of cellular components, leading to cell death. Copper pentachlorophenate also inhibits the synthesis of nucleic acids and proteins, which are essential for the survival and growth of microorganisms.
Biochemische Und Physiologische Effekte
Copper pentachlorophenate has been found to have toxic effects on mammalian cells. It can cause oxidative stress and DNA damage, leading to cell death. Copper pentachlorophenate has also been shown to have endocrine-disrupting effects, which can lead to reproductive and developmental problems.
Vorteile Und Einschränkungen Für Laborexperimente
Copper pentachlorophenate is a potent antimicrobial agent that can be used in various lab experiments. It is effective against a wide range of microorganisms and can be used at low concentrations. However, Copper pentachlorophenate has toxic effects on mammalian cells, which can limit its use in certain experiments. It is also important to handle Copper pentachlorophenate with care, as it is a hazardous chemical.
Zukünftige Richtungen
There are several areas of research that can be explored in the future regarding Copper pentachlorophenate. One area is the development of safer and more effective alternatives to Copper pentachlorophenate in wood preservation and other industries. Another area is the study of the toxic effects of Copper pentachlorophenate on mammalian cells and the development of strategies to minimize these effects. Finally, the mechanism of action of Copper pentachlorophenate on microorganisms can be further elucidated to improve its efficacy and reduce the risk of resistance development.
Conclusion:
Copper pentachlorophenate is a potent antimicrobial agent that has been widely used in various industries. It has been extensively studied for its antimicrobial properties and has been found to be effective against a wide range of microorganisms. However, Copper pentachlorophenate has toxic effects on mammalian cells, which can limit its use in certain experiments. Further research is needed to develop safer and more effective alternatives to Copper pentachlorophenate and to minimize its toxic effects.
Synthesemethoden
Copper pentachlorophenate can be synthesized by reacting copper(II) oxide with pentachlorophenol in the presence of a catalyst. The reaction takes place in a solvent, such as toluene or xylene, at high temperature and pressure. The resulting product is a greenish-brown powder that is soluble in organic solvents.
Wissenschaftliche Forschungsanwendungen
Copper pentachlorophenate has been extensively studied for its antimicrobial properties. It has been shown to be effective against a wide range of fungi, bacteria, and viruses. Copper pentachlorophenate has also been used as a preservative in wood and other materials. It has been found to be effective in preventing decay and deterioration of wood, as well as protecting against insect infestation.
Eigenschaften
CAS-Nummer |
15773-35-0 |
|---|---|
Produktname |
Copper pentachlorophenate |
Molekularformel |
C12Cl10CuO2 |
Molekulargewicht |
594.2 g/mol |
IUPAC-Name |
copper;2,3,4,5,6-pentachlorophenolate |
InChI |
InChI=1S/2C6HCl5O.Cu/c2*7-1-2(8)4(10)6(12)5(11)3(1)9;/h2*12H;/q;;+2/p-2 |
InChI-Schlüssel |
RCYPBTYYGICSND-UHFFFAOYSA-L |
SMILES |
C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)[O-].C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)[O-].[Cu+2] |
Kanonische SMILES |
C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)[O-].C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)[O-].[Cu+2] |
Andere CAS-Nummern |
15773-35-0 |
Synonyme |
Copper pentachlorophenate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



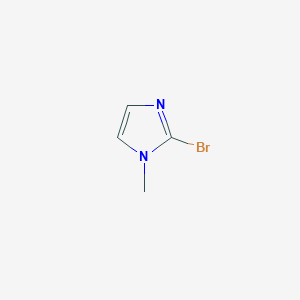
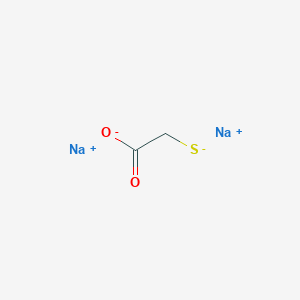
![1-[5-(5-Acetylthiophen-2-yl)thiophen-2-yl]ethanone](/img/structure/B101704.png)
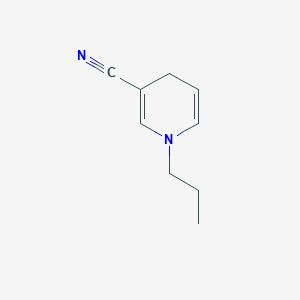
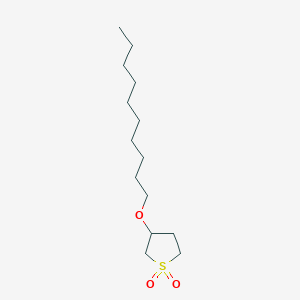
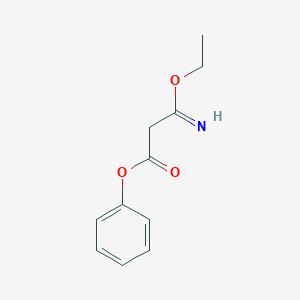
![1-Methyl-4-(3-methylsulfonyl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazine](/img/structure/B101712.png)
